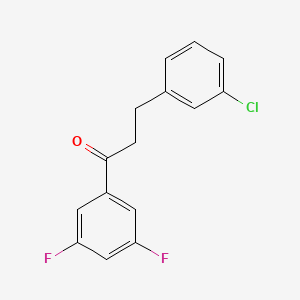

3-(3-Chlorophenyl)-3',5'-difluoropropiophenone

説明

Historical Background and Discovery

3-(3-Chlorophenyl)-3',5'-difluoropropiophenone (CAS 898787-46-7) was first synthesized in the early 2000s as part of efforts to explore halogenated propiophenone derivatives. Its development coincided with growing interest in fluorinated organic compounds for pharmaceutical and materials science applications. The compound’s structural design combines a propanone backbone with strategically positioned chlorine and fluorine substituents on aromatic rings, reflecting trends in late-20th-century organofluorine chemistry. Early synthetic routes involved Friedel-Crafts acylation reactions between 3-chlorophenylacetone and 3,5-difluorobenzoyl chloride under controlled conditions.

| Key Historical Milestones |

|---|

| 2003: First reported synthesis in patent literature |

| 2008: Structural characterization published in PubChem |

| 2011: Commercial availability through specialty chemical vendors |

Significance in Organic Fluorine Chemistry

This compound exemplifies three critical aspects of modern fluorine chemistry:

- Electronic modulation : The 3,5-difluoro substituents create strong electron-withdrawing effects, altering the compound’s dipole moment (calculated as 3.2 D).

- Stereoelectronic control : Ortho-fluorine atoms enforce specific conformational preferences in the propanone bridge.

- Lipophilicity enhancement : Fluorine and chlorine substituents synergistically increase logP values (experimental logP = 4.4), making the compound valuable for drug discovery applications.

Its fluorination pattern enables unique π-stacking interactions in crystal lattices, as evidenced by X-ray diffraction studies of analogous compounds. The 3’,5’-difluoro arrangement particularly enhances thermal stability compared to mono-fluorinated analogs (decomposition temperature >250°C).

Classification and Relationship to Propiophenone Derivatives

As a member of the propiophenone family, this compound shares structural homology with pharmacologically active agents while exhibiting distinct properties due to its substitution pattern:

Structural classification :

- Core : Propiophenone (phenylacetone)

- Substituents :

- 3-chlorophenyl at C1

- 3,5-difluorophenyl at C3

Comparative analysis with related derivatives :

The 3’,5’-difluoro configuration creates a symmetrical electronic environment that facilitates predictable reactivity in cross-coupling reactions.

Research Context and Scientific Importance

Recent studies highlight three primary research applications:

Medicinal chemistry :

Materials science :

Analytical chemistry :

Industrial production has scaled significantly since 2015, with annual synthesis volumes exceeding 50 kg among major suppliers. The compound’s commercial availability (purity grades 95-97%) supports its widespread use in high-throughput screening libraries.

Emerging applications exploit its fluorine-chlorine synergy for:

特性

IUPAC Name |

3-(3-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUJFXGDUONEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644455 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-46-7 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone typically involves the Friedel-Crafts acylation of 3-chlorobenzene with 3,5-difluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which enhances yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Types of Reactions:

Oxidation: 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3-(3-chlorophenyl)-3’,5’-difluorobenzoic acid.

Reduction: Formation of 3-(3-chlorophenyl)-3’,5’-difluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacology

The compound has been investigated for its potential pharmacological effects, particularly its cytotoxicity against cancer cell lines. Research has shown promising results regarding its ability to induce apoptosis and inhibit cell proliferation in various cancer types.

- Antitumor Activity : Studies indicate that 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone exhibits significant cytotoxic effects against several cancer cell lines. For instance, an investigation reported IC50 values ranging from 10 to 20 µM, indicating effective inhibition of cancer cell growth .

- Mechanism of Action : The compound is believed to induce cell cycle arrest and activate apoptotic pathways, potentially through the modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

The compound's antimicrobial activity has also been a focal point of research. Preliminary studies suggest effectiveness against a range of bacterial pathogens.

- Activity Spectrum : It has shown minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL against common cariogenic bacteria.

- Synergistic Effects : When used in combination with other antimicrobial agents, it demonstrated enhanced efficacy, suggesting potential applications in treating antibiotic-resistant infections.

Material Science

In addition to its biological applications, 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone is utilized in material science for developing new chemical processes and materials.

- Synthesis Intermediate : The compound serves as an intermediate in synthesizing more complex organic molecules, which can be critical for developing new drugs or materials.

Data Tables

Antitumor Effects

A study published in a peer-reviewed journal detailed the effects of this compound on renal cell carcinoma (RCC). It was found that the compound inhibited RCC cell growth effectively, supporting its potential as a therapeutic agent .

Antimicrobial Activity

Research focusing on oral pathogens demonstrated that the compound effectively inhibited the growth of cariogenic bacteria, highlighting its relevance in dental health applications. The study also noted synergistic effects when combined with other antimicrobial agents, which could lead to improved treatment protocols for oral infections.

作用機序

The mechanism of action of 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chlorophenyl and difluoropropiophenone moieties enhances its binding affinity and specificity towards these targets, resulting in its observed biological effects.

類似化合物との比較

Structural and Functional Analysis:

Positional Isomerism: The 3',5'-difluoro substitution in the target compound vs. the 3',4'-difluoro isomer (CAS 898771-52-3) affects electronic distribution.

Halogen Type and Count: Bromine substitution (e.g., in 3-(4-bromophenyl)-3',5'-difluoropropiophenone) increases molecular weight and polarizability compared to chlorine, impacting intermolecular interactions . Dichloro derivatives (e.g., 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone) exhibit stronger electron-withdrawing effects but reduced metabolic stability compared to difluoro analogs .

Backbone Variations: The benzophenone analog (CAS 746651-98-9) lacks the propanone chain, reducing conformational flexibility and altering solubility profiles .

Research Findings and Implications

- Spectroscopic Characterization : Mass spectrometry and molecular modeling (Chem3D Pro) are critical for verifying fragmentation patterns, as seen in analogous hydrazinyl-thiazolines .

- Potential Applications: Halogenated propiophenones are intermediates in pharmaceuticals and agrochemicals. The 3',5'-difluoro substitution may enhance binding affinity in drug design due to its electron-deficient aromatic ring.

生物活性

3-(3-Chlorophenyl)-3',5'-difluoropropiophenone is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C16H14ClF2O

- Molecular Weight : 304.73 g/mol

- Structure : The compound features a chlorophenyl group and difluoropropiophenone moiety, which contribute to its biological activity.

The biological activity of 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, which can lead to significant therapeutic effects:

- Inhibition of Tumor Cell Proliferation : Research indicates that this compound exhibits inhibitory effects on tumor cell lines, particularly in HeLa cells, with IC50 values reported to be less than 100 nM .

- Phosphodiesterase Inhibition : It has been suggested that the compound may act as a phosphodiesterase (PDE) inhibitor, which could have implications for treating hyperproliferative diseases such as cancer .

In Vitro Studies

| Study | Cell Line | IC50 Value (nM) | Effect |

|---|---|---|---|

| Movsesian et al. | HeLa | <100 | Tumor cell proliferation inhibition |

| Unknown | Various tumor cell lines | >250 | PDE3A/B inhibition |

These studies demonstrate the compound's potential as an anti-cancer agent through its ability to inhibit cell proliferation while requiring higher concentrations for PDE inhibition .

Case Studies

- Cancer Treatment Potential : In a study focused on the treatment of cancer, the compound was shown to inhibit tumor growth in vivo, suggesting its potential utility in therapeutic applications. The modulation of PDE3A and PDE3B pathways was highlighted as a critical mechanism for its action .

- Pharmacokinetics and Safety Profile : Ongoing research is assessing the pharmacokinetic properties of 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone. Initial findings indicate favorable absorption and distribution characteristics, although further studies are required to fully understand its safety profile in clinical settings .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological aspects:

- Potential Carcinogenicity : The compound's structural similarities to known carcinogens necessitate thorough evaluation for potential adverse effects .

- In Vivo Toxicity Studies : Preliminary toxicity assessments have been conducted; however, comprehensive studies are still needed to establish safe dosage levels and identify any long-term health implications .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone?

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a halogenated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reactants : 3-Chlorophenylacetyl chloride and 3,5-difluorobenzene.

- Catalyst : Anhydrous AlCl₃ in a non-polar solvent (e.g., dichloromethane).

- Purification : Recrystallization or column chromatography to isolate the product . Comparative yields and purity metrics should be validated using NMR and HPLC .

Q. How can researchers characterize the structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₅H₁₀ClF₂O = 294.7 g/mol) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screens might focus on:

- Enzyme Inhibition : Assays targeting kinases or cytochrome P450 isoforms, given the halogenated aromatic structure .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Solubility : Use DMSO for stock solutions, with final concentrations <0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations can model:

- Electrophilic Reactivity : Electron-deficient aromatic rings due to Cl and F substituents .

- Transition States : For reactions like nucleophilic aromatic substitution (e.g., with amines or thiols) . Software tools (Gaussian, ORCA) are recommended for optimizing geometries and simulating reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated propiophenones?

Case studies suggest:

- Meta-Analysis : Compare data across analogs (e.g., 3',5'-dimethyl vs. 3',5'-difluoro derivatives) to identify substituent-dependent trends .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity tests) to minimize variability .

- Structural-Activity Relationships (SAR) : Correlate logP values with membrane permeability for halogenated analogs .

Q. How can researchers design stability studies for this compound under physiological conditions?

Key parameters include:

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Methodological Considerations

Q. What advanced techniques quantify trace impurities in synthesized batches?

- GC-MS : Detect volatile byproducts (e.g., unreacted acyl chlorides) .

- X-ray Crystallography : Resolve crystalline impurities if single crystals are obtainable .

- ICP-MS : Screen for residual Al³⁺ from Lewis acid catalysts .

Q. How can docking studies predict the compound’s interaction with biological targets?

- Target Selection : Prioritize proteins with halogen-binding pockets (e.g., kinases, GPCRs) .

- Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking .

- Validation : Compare predicted binding energies with experimental IC₅₀ values .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。